

The 1,4-Benzothiazine Scaffold: A Privileged Motif in Medicinal Chemistry

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Compound of Interest

Compound Name: *Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazine core, a heterocyclic system featuring a benzene ring fused to a 1,4-thiazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design and development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive review of the 1,4-benzothiazine scaffold, focusing on its synthesis, biological activities, and structure-activity relationships, with a particular emphasis on quantitative data and detailed experimental methodologies.

Synthetic Strategies for 1,4-Benzothiazine Derivatives

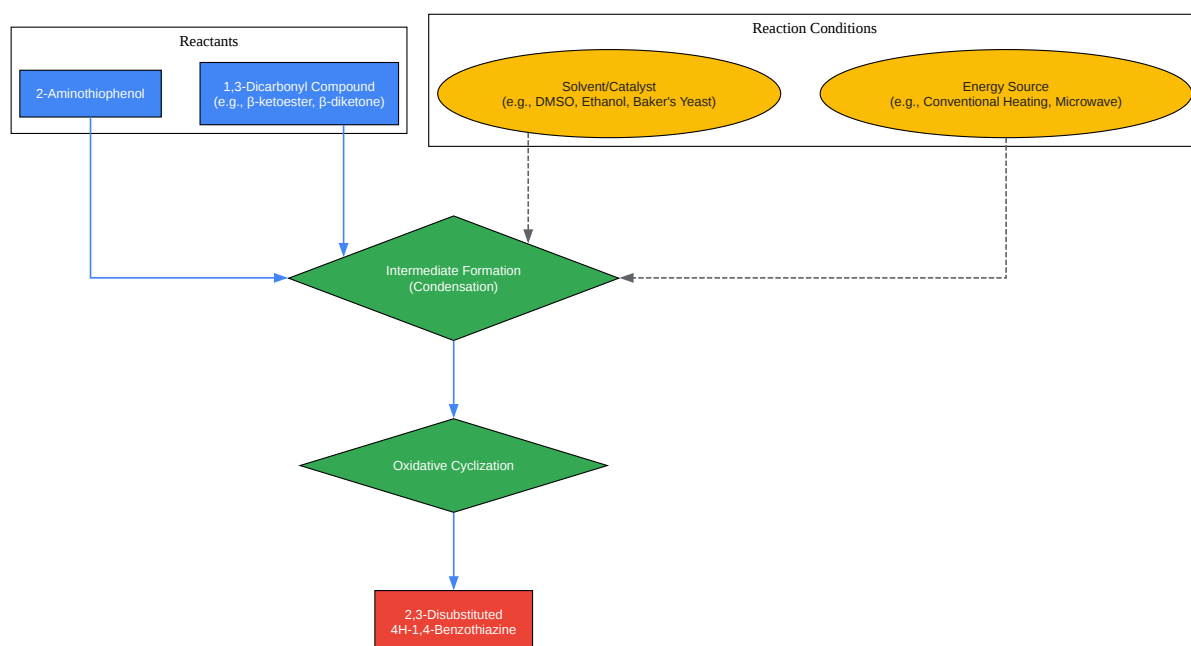
The synthesis of the 1,4-benzothiazine core and its derivatives has been an area of active research, with numerous methods developed to achieve structural diversity. A predominant and versatile approach involves the reaction of 2-aminothiophenol with a variety of synthons.

One of the most common methods is the condensation of 2-aminothiophenols with β -dicarbonyl compounds. This reaction can be carried out under various conditions, including conventional heating, microwave irradiation, and using catalysts such as baker's yeast or in solvents like dimethyl sulfoxide (DMSO).^[1] For instance, substituted 4H-1,4-benzothiazines can be synthesized by reacting substituted 2-aminobenzenethiol with β -diketones or β -ketoesters in

DMSO, followed by oxidative cyclization.^[2] A greener approach involves the neat reaction of substituted aminothiols with β -ketoesters and β -dicarbonyl compounds, which can be accelerated by microwave heating, often resulting in high yields and simple work-up procedures.^[3]

Another significant synthetic route is the reaction of 2-aminothiophenol with α -halo ketones, acids, or esters.^[4] Furthermore, 2,3-disubstituted 1,4-benzothiazines can be obtained through the cyclocondensation of 1,3-dicarbonyl compounds with substituted 2-(2-(2-aminophenyl)disulfanyl)benzenamines.^[4] More recent methods have also explored radical-mediated pathways and multi-component reactions to expand the chemical space of 1,4-benzothiazine derivatives.^[5]

A generalized workflow for the synthesis of 2,3-disubstituted 4H-1,4-benzothiazines is depicted below:



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General Synthetic Workflow for 2,3-Disubstituted 4H-1,4-Benzothiazines.

Biological Activities of 1,4-Benzothiazine Derivatives

The 1,4-benzothiazine scaffold has been shown to exhibit a remarkable range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Anticancer Activity

Numerous studies have demonstrated the potential of 1,4-benzothiazine derivatives as anticancer agents. These compounds have shown cytotoxic activity against a variety of human cancer cell lines. The mechanism of action for their anticancer effects is an area of ongoing investigation, with some evidence pointing towards the induction of apoptosis and interference with key signaling pathways involved in cancer cell proliferation and survival.[\[8\]](#) For instance, some benzothiazole derivatives have been shown to exert their anticancer and anti-inflammatory effects by targeting the NF- κ B/COX-2/iNOS signaling pathway.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 1: Anticancer Activity of Selected 1,4-Benzothiazine Derivatives

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
Indole based hydrazine carboxamide scaffold with benzothiazole	HT29 (Colon)	0.015	[12]
Indole based hydrazine carboxamide scaffold with benzothiazole	H460 (Lung)	0.28	[12]
Indole based hydrazine carboxamide scaffold with benzothiazole	A549 (Lung)	1.53	[12]
Indole based hydrazine carboxamide scaffold with benzothiazole	MDA-MB-231 (Breast)	0.68	[12]
Dichlorophenyl containing chlorobenzothiazole	HOP-92 (Non-small cell lung)	0.0718	[12]
2-substituted benzothiazole with nitro group	HepG2 (Liver)	56.98 (at 24h)	[9][10]
2-substituted benzothiazole with fluorine group	HepG2 (Liver)	59.17 (at 24h)	[9][10]
Propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][13]thiazine-2-carboxylate (3c)	A-549 (Lung)	Most active in study	[14]

Antimicrobial Activity

The 1,4-benzothiazine nucleus is also a key structural feature in compounds with significant antimicrobial properties. Derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy is often dependent on the nature and position of substituents on the benzothiazine ring system.

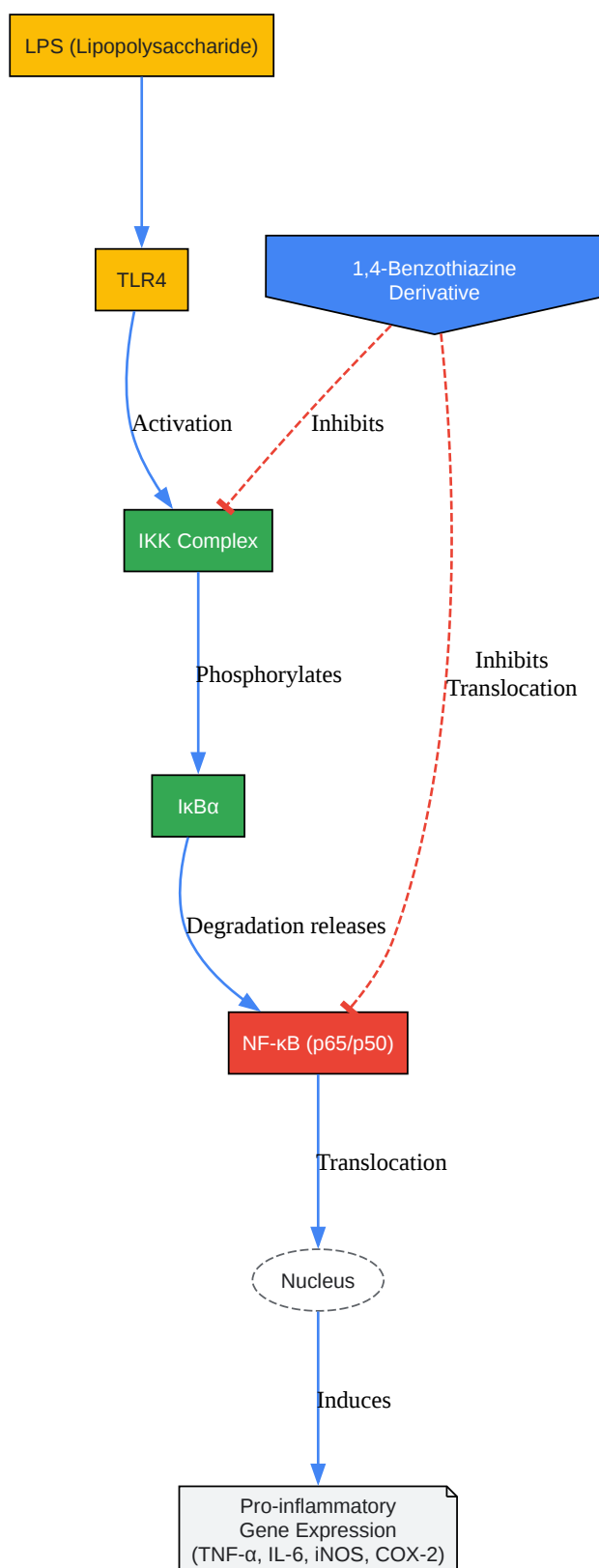
Table 2: Antimicrobial Activity of Selected 1,4-Benzothiazine Derivatives

Compound/Derivative	Microbial Strain	MIC (µg/mL)	Reference
Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate (IVa)	Escherichia coli MTCC 2939	58-158	[15]
Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate (IVa)	Bacillus subtilis MTCC 441	41-124	[15]
Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate (IVa)	Aspergillus niger MTCC 281	59-78	[15]
Isopropyl-5,7,8-trichloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate (IVa)	Rhizopus stolonifer MTCC 2591	85-118	[15]

Anti-inflammatory Activity

The anti-inflammatory potential of 1,4-benzothiazine derivatives has been well-documented. [\[16\]](#) These compounds can modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. A key pathway implicated in the anti-inflammatory action of some heterocyclic compounds is the nuclear factor-kappa B

(NF- κ B) signaling pathway, which plays a crucial role in regulating the expression of genes involved in inflammation.[17] Inhibition of NF- κ B activation can lead to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF- α), and various interleukins.



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Inhibition of the NF-κB Signaling Pathway by 1,4-Benzothiazine Derivatives.

Table 3: Anti-inflammatory Activity of Selected Benzothiazole Derivatives

Compound/Derivative	Assay	Result	Reference
Compound 51 (a novel anti-inflammatory agent)	NO release inhibition in RAW264.7 cells	IC ₅₀ = 3.1 ± 1.1 μM	[17]
Compound 51 (a novel anti-inflammatory agent)	NF-κB activity inhibition	IC ₅₀ = 172.2 ± 11.4 nM	[17]
Ellagic Acid (for comparison in a standard model)	Carrageenan-induced rat paw edema	ED ₅₀ = 8.41 mg/kg	[18]

Experimental Protocols

To facilitate further research and development of 1,4-benzothiazine-based therapeutics, detailed experimental protocols for key assays are provided below.

Synthesis of 2,3-Disubstituted 4H-1,4-Benzothiazines (General Microwave-Assisted Protocol)

This protocol is a general guideline for the synthesis of 2,3-disubstituted 4H-1,4-benzothiazines via a microwave-assisted reaction.[2]

Materials:

- Substituted 2-aminobenzenethiol (10 mmol)
- β-diketone or β-ketoester (10 mmol)
- Hydrazine hydrate (1 mmol, catalytic amount)
- Dimethylformamide (DMF, 5 mmol, as an energy transfer medium)

- Ethanol (50%)
- Crushed ice
- Microwave synthesizer
- Standard laboratory glassware
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- In a microwave-safe reaction vessel, combine the substituted 2-aminobenzenethiol (10 mmol), a catalytic amount of hydrazine hydrate (1 mmol), and DMF (5 mmol).
- Expose the mixture to microwave irradiation for 30 seconds.
- Add the β -diketone or β -ketoester (10 mmol) to the reaction mixture.
- Subject the reaction mixture to intermittent microwave irradiation for 3 minutes (e.g., in 30-second intervals).
- Monitor the progress of the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Pour the cooled mixture into a beaker containing crushed ice.
- The solid product will precipitate out of the solution.
- Filter the solid, wash it with 50% ethanol, and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified 2,3-disubstituted 4H-1,4-benzothiazine.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[\[19\]](#)[\[20\]](#)
[\[21\]](#)

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well microtiter plates
- 1,4-Benzothiazine derivatives (test compounds) dissolved in a suitable solvent (e.g., DMSO)
- MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader
- CO2 incubator

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1×10^4 cells/well) in 100 μ L of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[\[21\]](#)
- After 24 hours, treat the cells with various concentrations of the 1,4-benzothiazine derivatives (typically in a final volume of 200 μ L). Include a vehicle control (solvent alone) and a positive control (a known anticancer drug).
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
- Following the incubation period, add 20 μ L of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible.[\[20\]](#)
- Carefully remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.^{[1][22][23][24]}

Materials:

- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microtiter plates
- 1,4-Benzothiazine derivatives (test compounds)
- Standard antimicrobial agent (positive control)
- Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)
- Incubator

Procedure:

- Prepare serial two-fold dilutions of the test compounds and the standard antimicrobial agent in the appropriate broth medium in the wells of a 96-well microtiter plate.
- Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration required for the assay (typically around 5×10^5 CFU/mL).
- Inoculate each well containing the diluted compounds with the microbial suspension. Include a growth control well (inoculum without any compound) and a sterility control well (broth

only).

- Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).
- After incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[\[3\]](#)
[\[13\]](#)[\[15\]](#)[\[18\]](#)

Materials:

- Wistar or Sprague-Dawley rats
- 1% Carrageenan solution in saline
- 1,4-Benzothiazine derivatives (test compounds)
- Standard anti-inflammatory drug (e.g., Indomethacin)
- Plethysmometer or digital calipers
- Animal handling equipment

Procedure:

- Fast the rats overnight before the experiment with free access to water.
- Divide the animals into groups: a control group, a standard drug group, and test groups for different doses of the 1,4-benzothiazine derivatives.

- Administer the test compounds and the standard drug to the respective groups (e.g., orally or intraperitoneally) one hour before the carrageenan injection. The control group receives the vehicle.
- Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
- Calculate the percentage of inhibition of edema for each group compared to the control group.

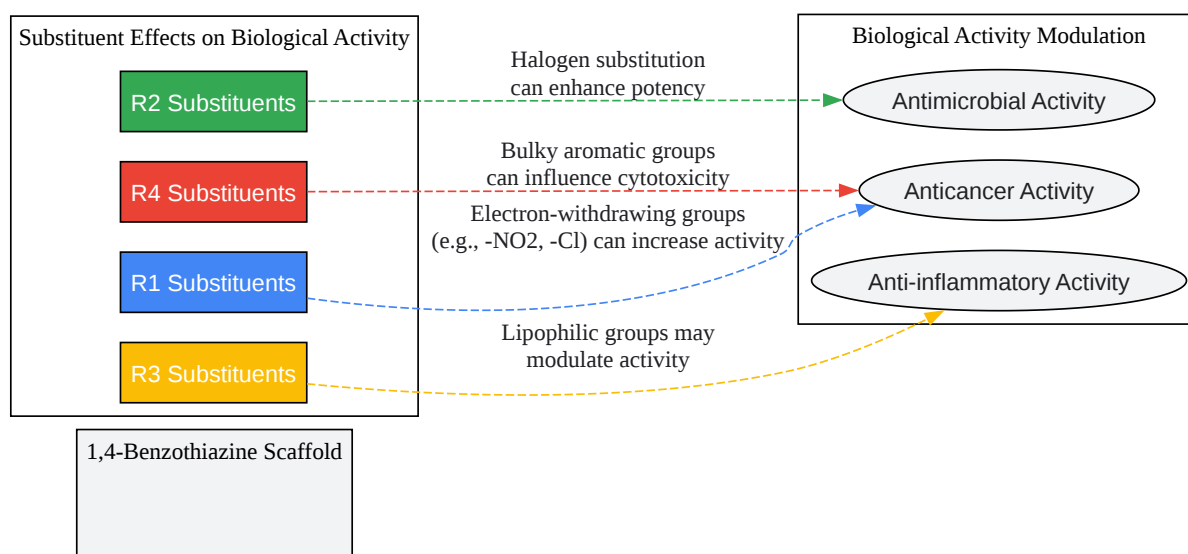
Structure-Activity Relationship (SAR)

The biological activity of 1,4-benzothiazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. A systematic analysis of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.^[6]

For anticancer activity, the presence of electron-withdrawing groups on a benzyl ring attached to the benzothiazole scaffold has been shown to enhance antitumor activity.^[12] The incorporation of a fluorine atom at certain positions can also increase cytotoxicity.^[12]

For antimicrobial activity, the substitution pattern on the benzothiazine nucleus significantly influences the spectrum and potency of action. For example, the presence of strong electron-withdrawing groups has been correlated with significant antibacterial and antifungal activities.^[15]

The following diagram illustrates a conceptual summary of the structure-activity relationships for 1,4-benzothiazine derivatives.



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Conceptual Diagram of Structure-Activity Relationships for 1,4-Benzothiazine Derivatives.

Conclusion

The 1,4-benzothiazine scaffold continues to be a highly attractive and productive starting point for the discovery of new therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and the broad spectrum of biological activities associated with its derivatives underscores its importance in medicinal chemistry. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of 1,4-benzothiazine-based drugs. Further exploration of the molecular mechanisms of action and the optimization of pharmacokinetic and pharmacodynamic properties will be crucial in translating the therapeutic potential of this remarkable scaffold into clinical applications.

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